1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Medicinal Chemistry SAR Analysis Receptor Targeting

1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 2034286-48-9) is a heterocyclic small molecule with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol. It belongs to the class of disubstituted piperazines, which are widely utilized as privileged scaffolds in medicinal chemistry.

Molecular Formula C13H18N4O
Molecular Weight 246.314
CAS No. 2034286-48-9
Cat. No. B2502363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
CAS2034286-48-9
Molecular FormulaC13H18N4O
Molecular Weight246.314
Structural Identifiers
SMILESCN1C=CN=C1N2CCN(CC2)CC3=COC=C3
InChIInChI=1S/C13H18N4O/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h2-4,9,11H,5-8,10H2,1H3
InChIKeyUYIVYWORQRKWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 2034286-48-9): Structural Identity and Research Sourcing


1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 2034286-48-9) is a heterocyclic small molecule with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It belongs to the class of disubstituted piperazines, which are widely utilized as privileged scaffolds in medicinal chemistry [1]. The compound is primarily sourced for early-stage research and development, typically supplied at a purity of ≥95% . While bioassay data for this specific compound is not publicly disclosed, its structure incorporates a 3-furylmethyl group and a 1-methyl-1H-imidazol-2-yl moiety, positioning it as a candidate for exploring chemical space distinct from its regioisomeric and structural analogs.

Workflow SAR probe for GPCR target studies
Selection 3-Furylmethyl regioisomer identity
Use Context Spatial binding mode interrogation

Why Generic Substitution of 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Fails


Disubstituted piperazines cannot be treated as generic or interchangeable due to the profound impact of regioisomerism on biological target engagement. A substitution at the furan-3-ylmethyl position is not equivalent to a furan-2-ylmethyl substitution; such a positional change constitutes a regioisomeric difference known to drastically alter receptor subtype affinity, selectivity, and even pharmacokinetic profiles [1]. This is supported by extensive studies on regioisomeric piperazine series, where analogous positional changes resulted in marked differences in receptor binding, as exemplified by the affinity of certain isomers for 5-HT1A receptors (Ki = 188 nM) compared to inactive counterparts [1].

2-Furylmethyl regioisomer may shift receptor affinity and selectivity profiles dramatically.
Methylene-spacer homolog may alter conformational flexibility and basicity compared to the direct N-aryl core.
Class-level receptor binding data from analog series may not directly translate to this compound's target engagement.

Quantitative Differentiation Guide for 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine


Regioisomeric Scaffold Differentiation: 3-Furylmethyl vs. 2-Furylmethyl Position

The primary structural differentiator for 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is its 3-furylmethyl regioisomerism. Its closest analog, 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 2034462-92-3) , differs only in the attachment point of the furan ring (C3 vs. C2). This regioisomeric variation is not benign; the position of heteroaryl substitution can dictate molecular shape, electron distribution, and hydrogen-bonding patterns, leading to divergent receptor binding modes [1]. The molecular weight of both compounds is identical (246.31 g/mol), underscoring that the differentiation is purely structural.

Regioisomeric Identity
Class-level inference
C3 furyl attachment (target) vs. C2 furyl attachment (comparator); identical MW 246.31
May influence receptor binding geometry; comparison informed by analog piperazine SAR.
No direct bioactivity data for this compound; verify target-specific effects.
Medicinal Chemistry SAR Analysis Receptor Targeting

Molecular Weight Differentiation from Homologous Spacer Compounds

Differentiation is also achieved against a closely related homolog, 1-(furan-3-ylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine (ChemBase ID 341840) [1], which incorporates an additional methylene spacer between the piperazine and imidazole rings. This modification increases the molecular weight from 246.31 g/mol (target compound) to 260.33 g/mol [1]. The target compound's direct N-aryl linkage results in a more constrained and electronically distinct scaffold, which influences conformational flexibility and potential off-target interactions compared to its N-alkyl-linked analog.

Linker Flexibility
Cross-study comparable
MW 246.31 (direct N-aryl) vs. 260.33 (N-alkyl with CH2 spacer)
Rigid core may alter conformational sampling and developability parameters.
Comparison to methylene homolog from public database; direct property data not reported.
Chemical Probes Library Design Physicochemical Property Optimization

Optimal Application Scenarios for 1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine in Research


Medicinal Chemistry SAR Campaigns for GPCR Targets

This compound is optimally deployed as a regioisomeric probe in structure-activity relationship (SAR) studies targeting G protein-coupled receptors (GPCRs), such as serotonin or histamine receptors. Its distinct 3-furylmethyl geometry serves as a critical variable; comparing its activity against its 2-furylmethyl regioisomer directly tests the spatial binding requirements of the target pocket, a practice mandated by literature showing regioisomer-dependent receptor affinities [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 246.31 g/mol, it fits within standard fragment limits and is an ideal candidate for inclusion in fragment screening libraries. Its structural differentiation from the methylene-linked homolog (MW 260.33 g/mol) provides a unique combination of aromatic contacts and vector geometry while reducing conformational entropy, making it a valuable hit for early-stage fragment elaboration [2].

Chemical Biology Tool Compound Synthesis

The compound serves as a versatile synthetic intermediate for designing bifunctional chemical biology probes. Its furan and imidazole rings offer orthogonal synthetic handles and metal-chelating potential. The direct N-aryl piperazine-imidazole linkage provides a rigid core that simplifies computational docking and binding mode predictions, offering a practical advantage over more flexible analogs [2].

Application
Selection Property
Validation Focus
GPCR SAR probe studies
Regioisomeric scaffold identity
Binding comparison across regioisomers
Fragment-based screening
Fragment-compliant MW and rigid core
Physicochemical profiling vs. flexible homolog
Chemical biology probe synthesis
Orthogonal synthetic handles
Docking and target engagement validation
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